Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)

Description

Molecular Architecture of Isoacyl Dipeptide Derivatives

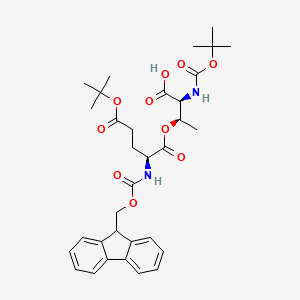

Isoacyl dipeptides, such as Boc-Thr(Fmoc-Glu(OtBu))-OH, feature a non-native ester bond replacing the conventional amide linkage between the threonine (Thr) and glutamic acid (Glu) residues. This substitution generates a depsipeptide structure, where the γ-carboxyl group of Glu forms an ester bond with the β-hydroxyl group of Thr. The molecular formula of the compound is $$ \text{C}{33}\text{H}{42}\text{N}2\text{O}{10} $$, with a molecular weight of 626.7 g/mol.

The Thr residue is protected at its α-amino group by a tert-butoxycarbonyl (Boc) group, while the Glu side chain is shielded by a tert-butyl (OtBu) ester. The Fmoc (9-fluorenylmethoxycarbonyl) group on Glu’s α-amino group ensures orthogonal deprotection during SPPS. This architecture disrupts peptide backbone aggregation, enhancing solubility and synthetic efficiency.

Table 1: Key Structural Features of Boc-Thr(Fmoc-Glu(OtBu))-OH

Orthogonal Protecting Group Configuration Analysis

Orthogonal protection is critical for sequential deprotection in SPPS. Boc-Thr(Fmoc-Glu(OtBu))-OH employs three distinct protecting groups:

- Boc Group : Removed under acidic conditions (e.g., trifluoroacetic acid) while preserving Fmoc and OtBu groups.

- Fmoc Group : Cleaved via mild base (e.g., piperidine) without affecting Boc or OtBu.

- OtBu Group : Stable to both acid and base, removed during final resin cleavage with strong acids like hydrogen fluoride.

This orthogonal strategy enables selective residue activation. For instance, Fmoc removal allows elongation of the peptide chain, while Boc deprotection facilitates side-chain modifications.

Table 2: Deprotection Conditions for Orthogonal Groups

| Protecting Group | Cleavage Reagent | Conditions | Stability of Other Groups |

|---|---|---|---|

| Boc | TFA | 20–50% in DCM | Fmoc, OtBu stable |

| Fmoc | Piperidine | 20% in DMF | Boc, OtBu stable |

| OtBu | HF or TFA/H2O | 0°C to RT | Boc, Fmoc removed |

Crystallographic Studies of Tert-Butyl Ester Stabilization

The tert-butyl ester on Glu’s side chain confers steric and electronic stabilization. Crystallographic analyses of analogous tert-butyl-protected compounds reveal that the bulky tert-butyl group minimizes intermolecular interactions, reducing crystallization energy and enhancing solubility. For example, in 4-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester, the tert-butyl group adopts a staggered conformation, shielding the ester carbonyl from nucleophilic attack.

In Boc-Thr(Fmoc-Glu(OtBu))-OH, this stabilization prevents premature hydrolysis during SPPS. The tert-butyl group’s electron-donating effects further stabilize the ester bond against basic conditions, ensuring compatibility with Fmoc deprotection steps.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry (MS/MS) of Boc-Thr(Fmoc-Glu(OtBu))-OH reveals characteristic fragmentation pathways:

- Fmoc Loss : The Fmoc group cleaves as a neutral loss of 222.2 Da, observed at $$ m/z $$ 404.5 ([M–Fmoc+H]$$^+ $$).

- Boc Cleavage : Acidic conditions in-source lead to Boc removal, yielding a fragment at $$ m/z $$ 522.6 ([M–Boc+H]$$^+ $$).

- Ester Bond Breakdown : Collision-induced dissociation (CID) breaks the Thr–Glu ester bond, producing ions at $$ m/z $$ 301.1 (Thr–Boc) and $$ m/z $$ 325.6 (Glu–Fmoc-OtBu).

Table 3: Dominant MS/MS Fragments of Boc-Thr(Fmoc-Glu(OtBu))-OH

| Fragment Ion ($$ m/z $$) | Assignment | Cleavage Site |

|---|---|---|

| 404.5 | [M–Fmoc+H]$$^+ $$ | Fmoc α-amino group |

| 522.6 | [M–Boc+H]$$^+ $$ | Boc α-amino group |

| 301.1 | Thr–Boc | Ester bond (Thr–Glu) |

| 325.6 | Glu–Fmoc-OtBu | Ester bond (Thr–Glu) |

Properties

Molecular Formula |

C33H42N2O10 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C33H42N2O10/c1-19(27(28(37)38)35-31(41)45-33(5,6)7)43-29(39)25(16-17-26(36)44-32(2,3)4)34-30(40)42-18-24-22-14-10-8-12-20(22)21-13-9-11-15-23(21)24/h8-15,19,24-25,27H,16-18H2,1-7H3,(H,34,40)(H,35,41)(H,37,38)/t19-,25+,27+/m1/s1 |

InChI Key |

CQMJTYQECACGSI-KAZGAHJFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” typically involves the following steps:

Protection of Amino Acids: Threonine is protected with a Boc group, and Glutamic acid is protected with an Fmoc group and an OtBu (tert-butyl) group.

Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently.

Chemical Reactions Analysis

Types of Reactions

Deprotection Reactions: Removal of Boc and Fmoc groups using acids like TFA (trifluoroacetic acid) for Boc and bases like piperidine for Fmoc.

Coupling Reactions: Formation of peptide bonds using coupling reagents.

Common Reagents and Conditions

Deprotection: TFA for Boc, piperidine for Fmoc.

Coupling: HATU or EDC in the presence of DIPEA.

Major Products Formed

Deprotected Amino Acids: Threonine and Glutamic acid.

Peptide Chains: Longer peptides formed by sequential coupling of amino acids.

Scientific Research Applications

“Boc-Thr(1)-OH.Fmoc-Glu(OtBu)-(1)” is primarily used in peptide synthesis, which has applications in:

Chemistry: Synthesis of complex peptides and proteins.

Biology: Study of protein functions and interactions.

Medicine: Development of peptide-based drugs.

Industry: Production of peptides for research and therapeutic use.

Mechanism of Action

The compound itself does not have a specific mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Solubility (Organic/Aqueous) | CAS Number |

|---|---|---|---|

| Boc-Thr(tBu)-OH | 292.3 | High in DCM, DMF | 944283-33-4 |

| Fmoc-Glu(OtBu)-OH | 425.5 | High in DMF, AcCN | 104091-08-9 |

| Fmoc-Asp(OtBu)-OH | 411.4 | Moderate in THF | 125520-45-4 |

| Fmoc-Lys(Boc)-OH | 483.5 | High in DMF | 71989-26-9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.